6-Bromo-2,3-dimethylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5613-29-6 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
6-bromo-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
UYFLLGZHRKFGEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 2,3 Dimethylbenzoic Acid
Multi-Step Synthesis from Aromatic Precursors
Carboxylation of Halogenated Dimethylbenzenes
A prominent method for the synthesis of 6-Bromo-2,3-dimethylbenzoic acid involves the carboxylation of 1-Bromo-2,3-dimethylbenzene. This transformation is typically achieved through the formation of an organometallic intermediate, specifically a Grignard reagent, followed by its reaction with carbon dioxide. youtube.comyoutube.comyoutube.com
The process begins with the reaction of 1-Bromo-2,3-dimethylbenzene with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (2,3-dimethyl-6-bromophenyl)magnesium bromide. acs.org The success of this step is highly dependent on the exclusion of moisture and atmospheric oxygen, as Grignard reagents are sensitive to both. numberanalytics.com
Once the Grignard reagent is formed, it is treated with solid carbon dioxide (dry ice) or a stream of CO2 gas. youtube.comyoutube.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide, leading to the formation of a magnesium carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, this compound. youtube.com
Table 1: Key Reactants in the Carboxylation of 1-Bromo-2,3-dimethylbenzene
| Compound Name | Role in Synthesis |
| 1-Bromo-2,3-dimethylbenzene | Starting material |
| Magnesium | Reagent for Grignard formation |
| Carbon Dioxide | Electrophile for carboxylation |
| Diethyl ether or THF | Anhydrous solvent |
| Hydrochloric acid | For acidification |
Functional Group Interconversions on Substituted Benzoic Acid Scaffolds
An alternative approach to this compound is through the direct bromination of 2,3-dimethylbenzoic acid. This method falls under the category of electrophilic aromatic substitution. The directing effects of the existing substituents on the benzene (B151609) ring—the carboxylic acid group and the two methyl groups—are crucial in determining the position of the incoming bromine atom.
The carboxylic acid group is a deactivating, meta-directing group, while the methyl groups are activating, ortho- and para-directing groups. In the case of 2,3-dimethylbenzoic acid, the position most activated towards electrophilic attack and sterically accessible is the 6-position.
The bromination is typically carried out using a brominating agent such as molecular bromine (Br2) or N-Bromosuccinimide (NBS) in the presence of a Lewis acid catalyst, like iron(III) bromide (FeBr3), or under conditions that promote radical substitution if benzylic bromination is to be avoided. nih.gov Careful control of reaction conditions is necessary to favor the desired 6-bromo isomer and minimize the formation of other isomers or poly-brominated products.
Optimization of Synthetic Routes
The efficiency and practicality of any synthetic procedure hinge on its optimization. For the synthesis of this compound, key areas of focus include maximizing the yield and ensuring high regioselectivity.
Yield Enhancement and Selectivity Control
In the Grignard-based carboxylation route, yield enhancement can be achieved by ensuring the complete formation of the Grignard reagent. This involves using highly pure magnesium turnings, rigorously dried solvent and glassware, and an inert atmosphere (e.g., nitrogen or argon). The rate of addition of the alkyl halide to the magnesium can also influence the yield by minimizing side reactions like Wurtz coupling. researchgate.net
For the direct bromination of 2,3-dimethylbenzoic acid, selectivity is paramount. The choice of solvent and catalyst can significantly influence the regiochemical outcome. wku.edu For instance, the use of a bulky Lewis acid might favor substitution at the less sterically hindered 6-position. Temperature control is also critical; lower temperatures generally increase selectivity by favoring the kinetically controlled product.
Scalability Considerations for Academic Synthesis
When scaling up the synthesis of this compound in an academic laboratory, several factors must be considered. The Grignard reaction is exothermic and can be challenging to control on a larger scale. rsc.org Proper heat management, such as using a well-stirred reaction vessel and controlling the rate of addition of reagents, is crucial. nih.gov Continuous flow reactors are also being explored for safer and more scalable Grignard reactions. researchgate.net
For the bromination route, the safe handling of bromine, which is corrosive and toxic, is a primary concern. The use of NBS can be a safer alternative. Post-synthesis work-up on a larger scale may also require adjustments to efficiently extract and isolate the product.
Purification Techniques for Synthesized this compound
The final purity of this compound is critical for its subsequent use. The crude product from either synthetic route will likely contain unreacted starting materials, byproducts, and isomeric impurities that must be removed.
Chromatographic Separation Methodologies (e.g., Column Chromatography)
Column chromatography is a powerful technique for the purification of this compound. A stationary phase, typically silica (B1680970) gel, is used in a glass column. The crude product is dissolved in a minimal amount of solvent and loaded onto the column. A mobile phase, which is a solvent or a mixture of solvents, is then passed through the column.
The separation is based on the differential adsorption of the components of the mixture to the stationary phase. By carefully selecting the solvent system (eluent), the desired compound can be separated from impurities. For benzoic acid derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the components. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.
Recrystallization is another common and effective method for purifying solid organic compounds like this compound. libretexts.org This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization.
Crystallization Protocols
Crystallization is a pivotal purification technique in the synthesis of this compound, employed to isolate the compound in a highly pure, crystalline form. While specific, detailed research findings on the crystallization of this compound are not extensively documented in publicly available literature, protocols can be inferred from established methods for structurally similar aromatic carboxylic acids, such as benzoic acid and its substituted derivatives. The fundamental principle of these protocols relies on the differential solubility of the compound in a given solvent at varying temperatures.
A common and effective method for the purification of aromatic carboxylic acids is recrystallization from a suitable solvent. The process generally involves dissolving the crude this compound in a minimal amount of a hot solvent to create a saturated solution. Due to the molecular structure, which includes both a polar carboxylic acid group and a less polar brominated aromatic ring, a range of solvents can be considered. Solvents commonly employed for the crystallization of aromatic acids include water, alcohols (such as ethanol (B145695) and methanol), acetic acid, or mixed solvent systems like alcohol-water or toluene-petroleum ether. lookchem.com
For a compound like this compound, which is a solid, repeated crystallization is a standard purification strategy. lookchem.com The choice of solvent is critical; an ideal solvent will dissolve the compound readily at elevated temperatures but have limited solvating power at lower temperatures, thus maximizing the recovery of pure crystals upon cooling. The general procedure involves heating the solvent to its boiling point and gradually adding the crude solid until it completely dissolves. If insoluble impurities are present, a hot filtration step is performed. The clear, saturated solution is then allowed to cool slowly and undisturbed. This slow cooling promotes the formation of well-defined, large crystals, which tend to exclude impurities from their crystal lattice. Once crystallization is complete, the purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and then dried. ma.edupitt.edu
Another approach applicable to carboxylic acids is purification via their salts. This involves dissolving the crude acid in an aqueous basic solution, such as sodium hydroxide, to form the sodium salt. lookchem.com After filtering out any insoluble impurities, the free acid is regenerated by acidifying the solution with a mineral acid, causing the purified this compound to precipitate out of the solution. lookchem.com
The table below outlines a generalized crystallization protocol based on methods used for similar aromatic carboxylic acids.
| Step | Parameter | Description | Rationale |
| 1. Dissolution | Solvent Selection | Ethanol, Methanol, Water, Acetic Acid, Toluene (B28343)/Petroleum Ether | Based on solubility characteristics of aromatic carboxylic acids. lookchem.comslideshare.net |
| Temperature | Near boiling point of the selected solvent | To achieve maximum solubility and create a saturated solution with a minimal amount of solvent. ma.edu | |
| 2. Filtration (optional) | Technique | Hot gravity filtration | To remove any insoluble impurities present in the crude sample while the desired compound remains in solution. youtube.com |
| 3. Crystallization | Cooling Method | Slow, undisturbed cooling to room temperature, followed by potential ice bath | Slow cooling allows for the formation of larger, purer crystals. An ice bath can be used to maximize yield by further decreasing the solubility. ma.edupitt.edu |
| 4. Isolation | Technique | Vacuum filtration | To efficiently separate the solid crystals from the mother liquor. |
| 5. Washing | Solvent | Small aliquots of cold crystallization solvent | To rinse away any impurities adhering to the crystal surface without significantly dissolving the product. youtube.com |
| 6. Drying | Method | Air drying or vacuum oven | To remove residual solvent from the purified crystals. |
Chemical Reactivity and Transformational Chemistry of 6 Bromo 2,3 Dimethylbenzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of various derivatives such as esters, amides, and anhydrides.
Esterification Reactions and Reaction Mechanism Studies
6-Bromo-2,3-dimethylbenzoic acid can be converted to its corresponding esters through various established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.
The reaction mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
While specific kinetic studies on the esterification of this compound are not widely documented in the literature, the steric hindrance presented by the two ortho-substituents (the methyl group at C2 and the bromo group at C6) is expected to decrease the reaction rate compared to an unsubstituted benzoic acid. The bulky groups can impede the approach of the alcohol to the carboxylic acid's carbonyl carbon. To overcome this, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more potent dehydrating agents, may be necessary.
The existence of derivatives like Methyl 6-bromo-2,3-dimethylbenzoate is confirmed in chemical supplier catalogs, indicating that these esterification reactions are synthetically viable. core.ac.ukfluorochem.co.ukbldpharm.com
Table 1: General Conditions for Fischer-Speier Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Carboxylic Acid, Alcohol (in excess) | Serves as both reactant and solvent |
| Catalyst | Concentrated H₂SO₄ or HCl (gas) | Protonates the carbonyl group, activating it for nucleophilic attack |
| Temperature | Typically reflux | Increases reaction rate |
| Workup | Neutralization, Extraction | To remove excess acid and alcohol and isolate the ester product |
Amidation and Anhydride (B1165640) Formation
Amidation: The conversion of this compound to amides, such as 6-Bromo-2,3-dimethylbenzamide, involves reacting the carboxylic acid with an amine. bldpharm.combldpharm.com This transformation typically requires the activation of the carboxylic acid, as amines are less reactive nucleophiles than alcohols. Common methods include:
Conversion to Acyl Chloride: The carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride. This intermediate then readily reacts with an amine to yield the amide.
Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid in-situ, facilitating direct reaction with the amine.
Anhydride Formation: Symmetrical anhydrides can be formed from two molecules of the carboxylic acid, typically through dehydration at high temperatures or by reacting the carboxylic acid with a dehydrating agent like phosphorus pentoxide (P₄O₁₀). A more common laboratory method for preparing anhydrides involves the reaction of a carboxylate salt with an acyl chloride. For this compound, this would involve reacting sodium 6-bromo-2,3-dimethylbenzoate with 6-bromo-2,3-dimethylbenzoyl chloride. The steric hindrance from the ortho substituents would likely make anhydride formation more challenging than for less substituted benzoic acids.
Aromatic Electrophilic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the ring of this compound is governed by the directing effects of the three existing substituents: the bromine atom, the two methyl groups, and the carboxylic acid group.
Influence of Bromine and Methyl Substituents on Reactivity
The outcome of an EAS reaction is determined by the interplay of the electronic and steric effects of the substituents already present on the benzene (B151609) ring. msu.edumsu.edu
Methyl Groups (-CH₃): These are activating groups that donate electron density to the ring via an inductive effect and hyperconjugation. They are ortho, para-directors.
Bromine Atom (-Br): As a halogen, bromine is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is an ortho, para-director because it can donate electron density through resonance, stabilizing the cationic intermediate (the arenium ion) formed during ortho and para attack. libretexts.org
Carboxylic Acid Group (-COOH): This is a meta-directing deactivator. It strongly withdraws electron density from the ring both inductively and by resonance.
In this compound, the available positions for substitution are C4 and C5.
Attack at C4: This position is para to the C-methyl group and ortho to the C3-methyl group. It is meta to the bromo group and the carboxylic acid group.
Attack at C5: This position is meta to the C2-methyl group, ortho to the C-bromo group, and para to the C3-methyl group. It is also meta to the carboxylic acid group.
The C2-methyl group directs ortho (to C3, occupied) and para (to C5).
The C3-methyl group directs ortho (to C2 and C4) and para (to C6, occupied).
The C6-bromo group directs ortho (to C5) and para (to C3, occupied).
Considering these influences, the C5 position is strongly favored for electrophilic attack as it is the para position for the C2-methyl group and the ortho position for the C6-bromo group. The C4 position is activated by the C3-methyl group but is sterically hindered by the adjacent C3-methyl and C-bromo groups. Therefore, electrophilic substitution is most likely to occur at the C5 position.
Table 2: Analysis of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -CH₃ | C2 | Activating (Inductive, Hyperconjugation) | Ortho, Para |
| -CH₃ | C3 | Activating (Inductive, Hyperconjugation) | Ortho, Para |
| -Br | C6 | Deactivating (Inductive), Resonance Donation | Ortho, Para |
| -COOH | C1 | Deactivating (Inductive, Resonance) | Meta |
Selective Further Halogenation (beyond Bromine)
Further halogenation, such as chlorination or iodination, would be an electrophilic aromatic substitution reaction. Based on the analysis above, the incoming electrophile (e.g., Cl⁺ or I⁺) is predicted to add at the C5 position.
While specific studies on the further halogenation of this compound are scarce, reaction conditions can be inferred from analogous compounds. For instance, the bromination of 2,3-dimethylbenzoic acid to yield 5-bromo-2,3-dimethylbenzoic acid can be achieved using N-bromosuccinimide (NBS) in sulfuric acid, which provides better regioselectivity than using Br₂ with a Lewis acid catalyst. Similar conditions, using N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS), would likely be effective for the selective halogenation of this compound at the C5 position.
Nitration and Sulfonation Studies
No specific experimental studies on the nitration or sulfonation of this compound are readily available. However, the expected outcomes can be predicted based on standard reaction conditions and the directing effects of the existing substituents. msu.edumsu.edu
Nitration: This is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. The reaction is strongly deactivating due to the presence of the -COOH and -Br groups, likely requiring forcing conditions (e.g., elevated temperatures). The nitro group would be expected to add at the C5 position.
Sulfonation: This reaction is usually performed with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃), which provides a high concentration of the electrophile, SO₃. Sulfonation is often reversible. msu.edu As with nitration, the SO₃H group is predicted to substitute at the C5 position of the aromatic ring.
Synthesis and Exploration of 6 Bromo 2,3 Dimethylbenzoic Acid Derivatives
Ester Derivatives: Synthetic Utility and Functional Variation
The synthesis of ester derivatives from 6-bromo-2,3-dimethylbenzoic acid is a fundamental method for modifying the compound's polarity, solubility, and reactivity. The esterification of a carboxylic acid is a standard transformation in organic synthesis. A common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction, known as Fischer esterification, is an equilibrium process.
Alternatively, for more sensitive alcohols or to achieve higher yields, the carboxylic acid can first be converted to a more reactive intermediate, such as an acyl chloride. This is typically achieved by treating this compound with a reagent like thionyl chloride or oxalyl chloride. prepchem.com The resulting 6-bromo-2,3-dimethylbenzoyl chloride can then be reacted with a wide variety of alcohols or phenols, often in the presence of a non-nucleophilic base like pyridine, to yield the corresponding ester. prepchem.com This two-step process is generally more efficient and avoids the use of strong acids.
The functional variation in the resulting esters is dictated by the choice of alcohol, allowing for the introduction of different alkyl or aryl groups. This modification can significantly alter the molecule's physicochemical properties, which is a key strategy in medicinal chemistry and materials science for fine-tuning a compound's behavior.
Table 1: Potential Ester Derivatives of this compound This table is illustrative of standard chemical reactions and does not represent specific experimental results from the provided sources.
| Alcohol Reactant | Resulting Ester Product Name | Potential Application Area |
|---|---|---|
| Methanol | Methyl 6-bromo-2,3-dimethylbenzoate | Intermediate for further synthesis |
| Ethanol (B145695) | Ethyl 6-bromo-2,3-dimethylbenzoate | Chemical probe |
| Isopropanol | Isopropyl 6-bromo-2,3-dimethylbenzoate | Research chemical |
Amide Derivatives: Expanding Chemical Space for Research
The synthesis of amide derivatives from this compound significantly expands its chemical space, introducing a key functional group known for its role in biological systems and material science. Amides are generally more stable than esters and can participate in hydrogen bonding, which can influence molecular recognition and assembly.
The most common method for amide synthesis involves the reaction of the carboxylic acid with an amine. This typically requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. The activated acid then readily reacts with a primary or secondary amine to form the amide bond. An alternative route is the conversion of the carboxylic acid to its acyl chloride, as described for ester synthesis, followed by reaction with the desired amine. prepchem.com
This synthetic flexibility allows for the incorporation of a vast range of amine-containing fragments, from simple alkylamines to complex bioactive molecules. The resulting amide derivatives of this compound are valuable for creating libraries of compounds for screening in drug discovery and for developing new functional materials.
Table 2: Potential Amide Derivatives of this compound This table is illustrative of standard chemical reactions and does not represent specific experimental results from the provided sources.
| Amine Reactant | Resulting Amide Product Name | Potential Research Focus |
|---|---|---|
| Ammonia | 6-Bromo-2,3-dimethylbenzamide | Core structural motif |
| Aniline | N-Phenyl-6-bromo-2,3-dimethylbenzamide | Material properties |
| Piperidine | (6-Bromo-2,3-dimethylphenyl)(piperidino)methanone | Bioactivity screening |
Biologically Relevant Analogues Based on the Core Scaffold
The this compound scaffold is related to various other substituted aromatic compounds that have been investigated for their biological activities. By comparing structurally similar molecules, researchers can gain insights into structure-activity relationships (SAR). For example, the position of the bromine atom and the nature of other substituents on the phenyl ring are critical determinants of biological function.
One related compound, 2-(4-bromo-2,6-dimethylphenyl)acetic acid, has shown notable biological activity. Although it is an acetic acid derivative rather than a benzoic acid, it shares the bromo-dimethyl-phenyl core. Research has indicated that derivatives of this analogue exhibit antimicrobial properties, with significant inhibition observed against the Gram-positive bacterium Staphylococcus aureus and the common fungal pathogen Candida albicans. Another analogue, methyl 2-[(3-bromobenzoyl)amino]benzoate, has been investigated for its anti-inflammatory and antimicrobial effects. These findings suggest that the bromo-substituted phenyl motif can be a key pharmacophore in the design of new therapeutic agents.
Table 3: Biologically Active Analogues with Structural Similarities
| Compound Name | Structural Difference from Core Scaffold | Reported Biological Relevance | Citation |
|---|---|---|---|
| 2-(4-Bromo-2,6-dimethylphenyl)acetic acid | Acetic acid side chain; bromine at position 4; methyls at 2,6 | Antimicrobial activity against S. aureus and C. albicans | |
| Methyl 2-[(3-bromobenzoylamino)benzoate | Amide linkage to a second benzoate (B1203000) ring; bromine at meta-position of the benzoyl group | Anti-inflammatory and antimicrobial properties |
Heterocyclic Incorporations and Fused Ring Systems
The this compound scaffold serves as a valuable building block for the synthesis of more complex heterocyclic and fused-ring systems. The bromine atom is particularly useful as it can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.
For instance, the related precursor 6-bromo-2,3-dimethylbenzaldehyde (B13656916) can be used to synthesize benzofuran (B130515) systems, such as 6-bromo-2,3-dimethylbenzofuran. bldpharm.combldpharm.com Benzofurans are a common motif in biologically active compounds. Furthermore, the bromo-aromatic core can be integrated into more elaborate fused heterocyclic structures. A study on the synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives demonstrated that such compounds can be prepared and exhibit potent biological activities. nih.gov In that work, various heterocyclic moieties, including 1,3-thiazole and quinoxaline, were attached to the core structure, leading to compounds with significant immunomodulatory and cytotoxic effects against tumor cell lines. nih.gov These examples highlight the utility of bromo-substituted aromatic compounds as precursors for creating diverse and functionally rich heterocyclic systems.
Table 4: Examples of Heterocyclic Systems Derived from Related Precursors
| Heterocyclic System | Precursor/Related Structure | Research Area | Citation |
|---|---|---|---|
| 6-Bromo-2,3-dimethylbenzofuran | Related to 6-bromo-2,3-dimethyl building blocks | Heterocyclic chemistry | bldpharm.com |
Table of Mentioned Compounds | Compound Name | | :--- | | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | | 2-(4-bromo-2,6-dimethylphenyl)acetic acid | | 6-Bromo-2,3-dimethoxybenzoic acid | | 6-Bromo-2,3-dimethylbenzaldehyde | | 6-Bromo-2,3-dimethylbenzamide | | 6-Bromo-2,3-dimethylbenzofuran | | this compound | | 6-Bromo-3-methylthiazolo[3,2-a]benzimidazole | | (6-Bromo-2,3-dimethylphenyl)(piperidino)methanone | | Aniline | | Benzyl 6-bromo-2,3-dimethylbenzoate | | Benzyl alcohol | | Candida albicans | | Dicyclohexylcarbodiimide (DCC) | | Ethanol | | Ethyl 6-bromo-2,3-dimethylbenzoate | | Glycine methyl ester | | Isopropanol | | Isopropyl 6-bromo-2,3-dimethylbenzoate | | Methanol | | Methyl 2-((6-bromo-2,3-dimethylbenzoyl)amino)acetate | | Methyl 2-[(3-bromobenzoyl)amino]benzoate | | Methyl 6-bromo-2,3-dimethylbenzoate | | N-Phenyl-6-bromo-2,3-dimethylbenzamide | | Oxalyl chloride | | Piperidine | | Pyridine | | Quinoxaline | | Staphylococcus aureus | | Thionyl chloride | | 1,3-Thiazole | aureus* | | Thionyl chloride | | 1,3-Thiazole |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2,3 Dimethylbenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, including 6-bromo-2,3-dimethylbenzoic acid. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, offering deep insights into the molecular framework.
High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis
High-resolution ¹H and ¹³C NMR spectroscopy provides foundational information about the chemical environment of each nucleus within the this compound molecule. The chemical shifts are influenced by the electron density around the nuclei, which is in turn affected by the presence of electron-withdrawing or electron-donating groups. docbrown.info
In the ¹H NMR spectrum, the aromatic protons typically appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions on the benzene (B151609) ring. The methyl protons will appear as singlets, likely in the upfield region. The carboxylic acid proton is usually observed as a broad singlet at a significantly downfield chemical shift.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. docbrown.info The carboxyl carbon is characteristically found at a very downfield position due to the strong deshielding effect of the two oxygen atoms. docbrown.info The aromatic carbons will have chemical shifts in the typical aromatic region, with the carbon atom attached to the bromine (C6) being influenced by the halogen's electronegativity and heavy atom effect. The carbons bearing the methyl groups (C2 and C3) and the methyl carbons themselves will also exhibit characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | 7.30 - 7.50 | - |
| H5 | 7.10 - 7.30 | - |
| 2-CH₃ | 2.30 - 2.50 | 15 - 20 |
| 3-CH₃ | 2.20 - 2.40 | 15 - 20 |
| COOH | 10.0 - 13.0 (broad) | - |
| C1 | - | 130 - 135 |
| C2 | - | 138 - 142 |
| C3 | - | 135 - 139 |
| C4 | - | 128 - 132 |
| C5 | - | 125 - 129 |
| C6 | - | 120 - 125 |
| COOH | - | 168 - 175 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of substituted aromatic compounds like this compound. scribd.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In the case of this compound, a cross-peak between the aromatic protons H4 and H5 would be expected, confirming their adjacent positions on the ring. scribd.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is crucial for assigning the protonated carbons in the molecule. For instance, the signals of H4 and H5 in the ¹H spectrum will correlate with the signals of C4 and C5 in the ¹³C spectrum, respectively. scribd.comcolumbia.edu Similarly, the methyl proton signals will correlate with their corresponding methyl carbon signals.
Variable-Temperature (VT) NMR Spectroscopy for Conformational Dynamics
Variable-Temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes, such as conformational changes, that occur on the NMR timescale. In this compound, rotation around the C-COOH single bond can be investigated. At low temperatures, this rotation may be slow enough to observe distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to this rotation.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis
Characteristic Vibrational Modes Assignment
The FT-IR and Raman spectra of this compound will exhibit a series of characteristic absorption bands corresponding to specific vibrational modes.
O-H Stretch: The carboxylic acid O-H stretching vibration is typically a very broad and intense band in the FT-IR spectrum, usually found in the region of 3300-2500 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding.
C=O Stretch: The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band in the FT-IR spectrum, typically around 1700 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic effects of the substituents on the aromatic ring.
C-H Stretches: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.
C=C Stretches: The aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are coupled and give rise to bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.
C-Br Stretch: The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-O Stretch / O-H Bend | 1440 - 1200 | Medium |
| C-Br Stretch | 600 - 500 | Medium to Strong |
Intermolecular and Intramolecular Interaction Studies
Vibrational spectroscopy is particularly sensitive to intermolecular and intramolecular interactions, most notably hydrogen bonding. In the solid state and in concentrated solutions, this compound molecules are expected to form hydrogen-bonded dimers through their carboxylic acid groups. This intermolecular hydrogen bonding is the primary reason for the broad O-H stretching band and can also cause a shift in the C=O stretching frequency to a lower wavenumber compared to the monomeric form.
Intramolecular interactions, such as a potential weak hydrogen bond between the carboxylic acid proton and the adjacent bromine atom, could also be investigated. Such an interaction might influence the conformational preference of the carboxyl group and could be detected through subtle shifts in the O-H and C=O vibrational frequencies. Comparing the spectra in different solvents of varying polarity can help to differentiate between intermolecular and intramolecular hydrogen bonding effects.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the determination of a molecule's elemental formula. For this compound (C₉H₉BrO₂), HR-MS is critical for unambiguous identification. nih.gov
A key characteristic in the mass spectrum of a bromine-containing compound is the presence of two major peaks for the molecular ion, [M]⁺ and [M+2]⁺. This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). youtube.com The relative intensity of these peaks is approximately 1:1. miamioh.eduresearchgate.net
The fragmentation pattern provides further structural confirmation. For benzoic acid derivatives, common fragmentation includes the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). docbrown.info The loss of the bromine atom is also a principal fragmentation pathway for bromo compounds. miamioh.edu
Table 1: Predicted HR-MS Data for this compound (C₉H₉BrO₂) *
| Ion Formula | Description | Calculated m/z ([⁷⁹Br]) | Calculated m/z ([⁸¹Br]) |
|---|---|---|---|
| [C₉H₉BrO₂]⁺ | Molecular Ion ([M]⁺) | 227.9780 | 229.9760 |
| [C₉H₈BrO]⁺ | Loss of OH ([M-OH]⁺) | 210.9723 | 212.9703 |
| [C₈H₈Br]⁺ | Loss of COOH ([M-COOH]⁺) | 183.9807 | 185.9787 |
| [C₉H₉O₂]⁺ | Loss of Br ([M-Br]⁺) | 149.0597 | 149.0597 |
Note: This table presents predicted values based on established fragmentation principles and isotopic abundances. Actual experimental values may vary slightly.
LC-MS Applications for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This is particularly useful for analyzing complex mixtures, such as reaction products or biological samples. researchgate.net
In the context of synthesizing this compound, LC-MS can be used to:
Monitor Reaction Progress: By taking aliquots from a reaction mixture, LC-MS can identify and quantify the starting materials, intermediates, and the final product, allowing for reaction optimization.
Isomer Separation: The synthesis of substituted benzoic acids can sometimes yield isomeric byproducts. The chromatographic component of LC-MS can separate isomers like 4-bromo-2,6-dimethylbenzoic acid or 2-bromo-3,4-dimethylbenzoic acid from the target compound before they enter the mass spectrometer for identification. uni.lu
Purity Assessment: LC-MS is used to determine the purity of the final product by detecting and identifying even trace amounts of impurities.
For instance, studies on dimethylbenzoic acid metabolites in urine have demonstrated the utility of chromatographic separation (in that case, Gas Chromatography) coupled with mass spectrometry to successfully separate and identify various isomers from a complex matrix. researchgate.net
X-ray Diffraction Analysis for Solid-State Structure Determination
Crystal Structure Determination and Conformational Analysis
While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected conformation. For example, the crystal structure of 3-bromo-2-hydroxy-benzoic acid reveals the arrangement of substituents on the benzene ring. nih.gov Similarly, the structure of dimethyl 6-bromo-2H-1-benzopyran-2,3-dicarboxylate shows the solid-state conformation of a complex bromo-substituted aromatic system. researchgate.net
For this compound, XRD analysis would determine:
The planarity of the benzene ring.
The precise bond lengths and angles of the C-Br, C-C, and C-O bonds.
The dihedral angle between the plane of the benzene ring and the carboxylic acid group. Steric hindrance from the adjacent methyl group at the 2-position likely causes the carboxylic acid group to be twisted out of the plane of the aromatic ring.
The conformation of the two methyl groups relative to the ring and the other substituents.
In a related complex bromo-substituted molecule, the dihedral angle between the benzene ring and an adjacent heterocyclic ring was found to be 4.91 (18)°. researchgate.net This type of precise conformational data can only be obtained through XRD.
Hydrogen Bonding Networks and Crystal Packing
In the solid state, molecules of benzoic acid and its derivatives are known to form extensive networks of intermolecular interactions, primarily through hydrogen bonds. mdpi.com These interactions dictate how the molecules pack together to form a crystal lattice.
The most common and stable motif for benzoic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov This interaction forms a characteristic ring pattern described in graph-set notation as R²₂(8).
Table 2: Typical Hydrogen Bond Geometries in Related Crystal Structures
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
|---|---|---|---|---|---|---|---|
| O-H | H | O | ~0.82 | ~1.83 | ~2.65 | ~170 | nih.gov |
| N-H | H | O | 0.88 | 2.15 | 2.955 (5) | 152 | researchgate.net |
| C-H | H | O | 0.97 | 2.40 | 3.066 (5) | 126 | researchgate.net |
Note: This table provides representative data from published crystal structures of related molecules to illustrate typical interaction geometries.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption is dominated by π → π* transitions within the benzene ring.
The UV-Vis spectrum of a benzoic acid derivative typically shows two main absorption bands. The more intense band (the E2-band) appears at shorter wavelengths (around 230 nm for benzoic acid) and a less intense band (the B-band) appears at longer wavelengths (around 270-280 nm).
The substituents on the benzene ring influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
Carboxylic Acid Group: Acts as a chromophore and influences the electronic structure of the ring.
Methyl Groups (-CH₃): Are weakly activating groups (auxochromes) and typically cause a small red shift (a shift to longer wavelengths).
Bromine Atom (-Br): Is a deactivating group but also an auxochrome due to its lone pairs of electrons. It generally causes a red shift in the absorption bands.
Studies on related compounds like 6-bromo-2-naphthol (B32079) have shown how a bromine substituent and the molecular environment affect the UV-Vis absorption spectra, which are used to probe the electronic properties and excited states of the molecule. nsf.gov The precise λmax values for this compound would provide a characteristic fingerprint useful for its identification and quantification in solution.
Computational Chemistry and Theoretical Investigations of 6 Bromo 2,3 Dimethylbenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. These methods can be broadly categorized into ab initio and density functional theory (DFT) approaches, which are instrumental in characterizing compounds like 6-Bromo-2,3-dimethylbenzoic acid.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) has become a leading method for computational studies of organic molecules due to its excellent balance of accuracy and computational cost. For a molecule like this compound, DFT calculations can predict a wide range of properties. The choice of functional is critical; for instance, hybrid functionals like B3LYP are widely used for geometric and electronic property calculations. For more specific properties, such as reaction barriers or non-covalent interactions, other functionals might be employed. A computational study on the related compound 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) utilized the CAM-B3LYP functional, which is well-suited for handling long-range interactions.
Ab initio methods , such as Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Coupled Cluster), are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy. High-level composite methods like Gaussian-3 (G3) and Gaussian-4 (G4) are designed to provide thermochemical data with chemical accuracy, although their application to a molecule of this size would be computationally intensive.
A typical DFT or ab initio calculation for this compound would begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various properties can be calculated, as illustrated in the hypothetical data table below.
| Property | Calculation Method (Example) | Predicted Value (Hypothetical) |
| Total Energy | DFT/B3LYP/6-311+G(d,p) | -3055.123 Hartree |
| Dipole Moment | DFT/B3LYP/6-311+G(d,p) | 2.5 Debye |
| HOMO Energy | DFT/B3LYP/6-311+G(d,p) | -6.8 eV |
| LUMO Energy | DFT/B3LYP/6-311+G(d,p) | -1.2 eV |
| HOMO-LUMO Gap | DFT/B3LYP/6-311+G(d,p) | 5.6 eV |
This table is illustrative and presents the type of data generated from quantum chemical calculations. Actual values would require a specific computational study.
Basis Set Selection and Computational Efficiency
The choice of basis set is a crucial aspect of any quantum chemical calculation, determining the flexibility given to atomic orbitals to form molecular orbitals. For a molecule containing a heavy atom like bromine, a basis set that includes polarization and diffuse functions is essential for accurate results. Common choices include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ). The inclusion of diffuse functions (+) is particularly important for accurately describing the lone pairs of the oxygen and bromine atoms and the anionic character of the carboxylate group if deprotonation is studied.
Computational efficiency is a trade-off with accuracy. Larger basis sets and more sophisticated methods (post-HF vs. DFT) provide more accurate results but require significantly more computational resources (CPU time and memory). Therefore, the selection of method and basis set is tailored to the specific research question and available computational power.
Reaction Mechanism Studies
Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.
Transition State Characterization and Activation Energy Determination
A key goal in studying a reaction mechanism is to locate the transition state (TS), which is a first-order saddle point on the potential energy surface. For a reaction involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions at the carboxylic acid group, computational methods can be used to find the geometry of the TS.
Once the transition state is located and confirmed (typically by frequency analysis, which should yield exactly one imaginary frequency), its energy can be calculated. The activation energy (Ea) of the reaction is the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate. For example, in a hypothetical nucleophilic substitution reaction, the activation energy would be determined as follows:
Ea = E(Transition State) - E(Reactants)
| Reaction Step (Hypothetical) | Structure | Energy (kcal/mol) |
| Reactants | This compound + Nu⁻ | 0.0 (Reference) |
| Transition State | [Nu---C---Br]⁻ complex | +15.5 |
| Products | 6-Nu-2,3-dimethylbenzoic acid + Br⁻ | -5.2 |
This table illustrates the kind of energetic data obtained from reaction mechanism studies. The values are hypothetical.
Reaction Coordinate Analysis
Reaction coordinate analysis provides a detailed view of the transformation from reactants to products. The most common method is the Intrinsic Reaction Coordinate (IRC) analysis. An IRC calculation starts from the transition state geometry and follows the path of steepest descent on the potential energy surface downhill to both the reactants and the products. This confirms that the identified transition state correctly connects the desired reactants and products. The IRC path maps out the geometric changes (bond breaking and forming) that occur throughout the reaction.
Reaction Pathway Elucidation and Competing Processes
For many reactions, multiple pathways may be possible. For this compound, different functional groups offer various sites for reaction. For instance, a base could abstract the acidic proton from the carboxylic acid, or a nucleophile could attack the carbon atom attached to the bromine. Computational studies can be used to explore these competing pathways. By calculating the activation energies for each potential reaction, chemists can predict which pathway is more favorable under specific conditions. For example, the mechanism for Suzuki-Miyaura coupling, a common reaction for bromoaromatics, involves oxidative addition, transmetalation, and reductive elimination steps, all of which can be modeled computationally.
Molecular Modeling and Simulation
Molecular modeling and simulation are foundational to understanding the behavior of this compound at an atomic level. These methods allow for the exploration of its structural dynamics and electronic characteristics, which are pivotal in determining its physical and chemical properties.
The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical in defining its stability and reactivity. For this compound, conformational analysis primarily revolves around the rotation of the carboxylic acid group and the two methyl groups relative to the benzene (B151609) ring. libretexts.org The presence of ortho-substituents introduces significant steric hindrance, which in turn governs the preferred spatial orientation of these functional groups.
The rotation of the C(2)-C(1)-C=O dihedral angle of the carboxylic acid group is a key determinant of the molecule's conformational energy landscape. Due to steric clashes with the adjacent methyl group at position 2 and the bromine atom at position 6, the carboxylic acid group is likely to be twisted out of the plane of the benzene ring. This non-planar conformation is a common feature in ortho-substituted benzoic acids. quora.com
Similarly, the rotation of the methyl groups can lead to different staggered and eclipsed conformations relative to the substituents on the benzene ring. organicchemistrytutor.comyoutube.com The interplay of these rotational degrees of freedom results in a complex potential energy surface with several local minima corresponding to stable conformers. The global minimum energy conformation represents the most stable and thus the most populated structure at thermal equilibrium.
Table 1: Key Dihedral Angles in Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
| C(6)-C(1)-C(carboxyl)-O(hydroxyl) | Rotation of the carboxylic acid group | Significant steric hindrance from the bromine at C6 and the methyl group at C2 likely forces this group out of the plane of the benzene ring. |
| C(1)-C(2)-C(methyl)-H | Rotation of the 2-methyl group | Steric interactions with the carboxylic acid group and the 3-methyl group will favor a staggered conformation. |
| C(2)-C(3)-C(methyl)-H | Rotation of the 3-methyl group | Interactions with the 2-methyl group and the hydrogen at C4 will influence its preferred orientation. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.gov
For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting these as the primary sites for electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a region of positive potential (blue), indicating its propensity to act as a proton donor. The bromine atom, with its electron-withdrawing nature, would also influence the electrostatic potential of the aromatic ring.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.
In the case of this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms of the carboxylic acid. The LUMO, on the other hand, would be expected to have significant contributions from the carboxylic acid group and the carbon atoms of the benzene ring. The energy of these orbitals and their distribution can be fine-tuned by the electronic effects of the bromo and methyl substituents. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Localization | Implication for Reactivity |
| HOMO | Aromatic ring, oxygen atoms of the carboxylic acid | Susceptibility to electrophilic attack on the ring and coordination at the carboxyl group. |
| LUMO | Carboxylic acid group, aromatic ring carbons | Susceptibility to nucleophilic attack, particularly at the carboxyl carbon. |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netdergipark.org.tr For derivatives of this compound, QSAR models could be developed to predict their potential as, for example, enzyme inhibitors or receptor antagonists.
A typical QSAR study would involve generating a set of molecular descriptors for a series of analogues of this compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then employed to build a model that relates these descriptors to the observed biological activity. nih.govnih.gov
Pharmacophore modeling, a related technique, focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. For a molecule like this compound, key pharmacophoric features might include a hydrogen bond donor (the carboxylic acid proton), hydrogen bond acceptors (the carbonyl and hydroxyl oxygens), and a hydrophobic aromatic region.
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is invaluable for understanding the potential mechanism of action of a drug candidate and for virtual screening of compound libraries. mdpi.commdpi.com
In a molecular docking study involving this compound, the molecule would be placed into the binding site of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on the predicted binding affinity. Successful docking would reveal key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the receptor, or hydrophobic interactions between the substituted benzene ring and nonpolar pockets. researchgate.net For instance, studies on benzoic acid derivatives have shown their potential to interact with the active sites of various enzymes. nih.gov
Thermochemical Property Prediction and Group Additivity Schemes
Thermochemical properties, such as the enthalpy of formation, are fundamental to understanding the stability and energetics of a compound. While experimental determination of these properties can be challenging, computational methods and group additivity schemes provide reliable estimates. nih.gov
Group additivity methods work by dissecting a molecule into smaller, well-defined chemical groups. Each group is assigned a specific value for a given thermochemical property, and the property of the entire molecule is estimated by summing the contributions of its constituent groups. For this compound, the molecule would be broken down into groups such as a substituted benzene ring, a carboxylic acid group, methyl groups, and a bromine atom. nih.govshef.ac.uk The accuracy of these predictions depends on the availability of reliable group values, which are typically derived from experimental data on a large set of related compounds.
Applications of 6 Bromo 2,3 Dimethylbenzoic Acid in Advanced Organic Synthesis
Limited Role as a Versatile Synthetic Building Block
The chemical structure of 6-Bromo-2,3-dimethylbenzoic acid features a bromine atom and a carboxylic acid group on a dimethylated benzene (B151609) ring. This combination of functional groups theoretically allows for a range of chemical transformations. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The carboxylic acid group provides a handle for esterification, amidation, or reduction to an alcohol, further expanding its synthetic potential.
However, a thorough review of scientific databases and patent literature does not yield specific examples or in-depth studies that utilize this compound as a foundational building block for a diverse array of chemical structures. While related compounds, such as other isomers of bromo-dimethylbenzoic acid, have found applications in organic synthesis, the specific substitution pattern of the 6-bromo isomer appears to be less explored.
An Intermediate with Unrealized Potential in Complex Molecule Construction
The strategic placement of the bromo and carboxyl groups on the aromatic ring suggests that this compound could serve as a key intermediate in the synthesis of complex organic molecules. For instance, the bromine atom could be displaced or used in a coupling reaction to introduce a new substituent, followed by modification of the carboxylic acid to build up a more complex molecular framework.
Despite this theoretical potential, there is a lack of published research demonstrating the practical application of this compound as a crucial intermediate in the total synthesis of natural products or complex pharmaceutical agents. The steric hindrance from the two adjacent methyl groups might influence its reactivity and could be a contributing factor to its limited use in this capacity.
No Documented Use as a Precursor for Advanced Polymer Chemistry Monomers
The structure of this compound does not immediately lend itself to common polymerization techniques without further functionalization. While it could potentially be converted into a monomer, for example, by transforming the carboxylic acid into a polymerizable group like an acrylate (B77674) or by using the bromine atom in a polymerization reaction, there are no specific reports of its use for this purpose. The synthesis of advanced polymers typically requires monomers with specific reactive groups that can undergo controlled polymerization, and it appears that this compound has not been identified as a key precursor in this field.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
The future synthesis of 6-Bromo-2,3-dimethylbenzoic acid will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current industrial syntheses of related compounds, such as 3-bromo-2,6-dimethoxybenzoic acid, have been noted for issues with low yields and significant pollution, prompting the search for cleaner production processes. google.com
Future research could focus on several key areas:
Eco-Friendly Solvents and Catalysts: A major goal is to move away from hazardous halogenated solvents like dichloromethane (B109758) and chloroform, which are identified as potential carcinogens. matanginicollege.ac.in Research into using water or bio-based solvents for bromination reactions is a promising alternative. Furthermore, developing alternatives to traditional Friedel-Crafts catalysts, such as acidic zeolites, could significantly reduce waste generation. snu.ac.kr
Energy-Efficient Methodologies: Novel methods such as sonication (the use of ultrasound to promote reactions) are being explored for the synthesis of bromo-benzoic acids. ijisrt.com This technique can offer shorter reaction times and may proceed under solvent-free conditions, representing a significant green advancement. ijisrt.com
Sustainable Feedstocks: A long-term vision involves synthesizing aromatic compounds from renewable resources. Research has demonstrated the conversion of D-glucose, derived from corn starch, into adipic acid, a related dicarboxylic acid. matanginicollege.ac.in Similarly, lignin, a complex polymer found in wood, can be photocatalytically depolymerized to produce benzoic acid, which could serve as a greener starting material for derivatives like this compound. mdpi.com
Improved Atom Economy: Synthetic pathways will be designed to maximize the incorporation of starting materials into the final product. snu.ac.kr For instance, methods for synthesizing benzoic acids from aryl iodides using CO2 and water, facilitated by electrochemical reduction and a recyclable palladium catalyst, represent a highly atom-economical approach that avoids hazardous CO gas. researchgate.net
Exploration of Novel Catalytic Applications
The molecular architecture of this compound suggests its potential use as a catalyst or as a key building block in catalytic systems.
Organocatalysis: Organoboron acids are recognized as stable, organic-soluble Lewis acid catalysts for a variety of reactions. nih.gov Substituted benzoic acids, particularly those with ortho-substituents, can exhibit unique catalytic properties. For example, 2-carboxyphenylboronic acid has been shown to be an effective catalyst for converting biomass-derived sugars. mit.edu Investigating whether this compound can act as an organocatalyst, perhaps leveraging the electronic effects of its bromine and methyl substituents, is a compelling research avenue.
Ligands for Metal Catalysis: The carboxylic acid group can coordinate with metal centers, making the compound a potential ligand for transition metal catalysts. Such catalysts are crucial in fine chemical synthesis. The specific substitution pattern of this compound could influence the solubility, stability, and activity of the resulting metal complex.
Functionalized Nanomaterial Catalysts: Benzoic acid derivatives can be used to functionalize the surface of nanomaterials, creating novel heterogeneous catalysts. In one study, urea-benzoic acid was attached to silica-coated magnetic nanoparticles, resulting in a recyclable catalyst for synthesizing heterocyclic compounds under green conditions. nih.gov The magnetic core allows for easy separation of the catalyst from the reaction mixture. nih.gov this compound could be similarly employed to create functionalized nanoparticles with tailored catalytic activities.
Catalytic Destruction of Pollutants: The bromine atom in the molecule is of particular interest. Research has been conducted on the catalytic destruction and modification of brominated aromatic compounds, which are often found as environmental pollutants like flame retardants. nih.gov Catalysts such as zeolites and Al-MCM-41 have shown effectiveness in debrominating or breaking down these compounds. nih.gov Future studies could explore how this compound interacts with such catalysts, potentially serving as a model compound for developing new environmental remediation technologies.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
Benzoic acid derivatives are a well-established structural motif in medicinal chemistry, found in numerous approved drugs. ontosight.aiontosight.ai The next frontier in discovering new therapeutic agents based on this scaffold involves the integration of artificial intelligence (AI) and machine learning (ML).
AI and ML are revolutionizing the drug discovery pipeline by analyzing vast datasets to identify drug targets, predict molecular properties, and design novel compounds. nih.govresearchgate.netaccscience.com For a molecule like this compound, these technologies offer several prospective applications:
Predictive Modeling: ML models can be trained on large chemical libraries to predict the biological activity, pharmacokinetic properties, and potential toxicity of new compounds. researchgate.net By inputting the structure of this compound and its virtual derivatives into these models, researchers can rapidly screen for potential therapeutic applications—be it as anticancer, antibacterial, or anti-inflammatory agents—without the immediate need for extensive laboratory synthesis and testing. ontosight.ai
De Novo Drug Design: Generative AI tools can design entirely new molecules from scratch that are optimized for specific biological targets and possess favorable drug-like properties. accscience.com Using this compound as a starting fragment, generative models could propose novel derivatives with a high probability of success, accelerating the hit-to-lead process.
Drug Repurposing and Redesign: Machine learning is also being used to redesign existing drugs to improve their efficacy and safety profiles. acs.org A computational pipeline driven by ML could identify key molecular descriptors of this compound linked to potency and safety, suggesting modifications to enhance its therapeutic index. acs.org This approach allows for the rapid optimization of known scaffolds for new therapeutic uses.
Advanced Materials Engineering and Design
The unique combination of functional groups on this compound makes it a versatile building block for the creation of advanced functional materials.
Polymer and Monomer Synthesis: The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, allowing the molecule to be incorporated into polymer chains. The bromine atom provides an additional site for modification, such as through cross-coupling reactions, which could be used to create cross-linked polymers or functionalize polymer surfaces.
Functional Surface Coatings: The surface functionalization of materials can impart new properties. For instance, chemically exfoliated MoS₂ nanoflakes functionalized with aryl-carboxylic acids have been studied for their potential in electrocatalysis, specifically for the hydrogen evolution reaction. acs.org The acidic groups can improve the material's interaction with aqueous environments and create a unique microenvironment at the catalyst's surface. acs.org this compound could be used to create similar functional surfaces on a variety of substrates, including semiconductors or metal oxides, for applications in electronics, sensing, or catalysis.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. The carboxylic acid group is a classic linker for MOF synthesis. The specific geometry and electronic properties of this compound could lead to the formation of MOFs with novel topologies and functionalities, potentially useful for gas storage, separation, or catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
